N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4NO2/c1-26-17(14-3-2-4-16(20)11-14)12-24-18(25)10-7-13-5-8-15(9-6-13)19(21,22)23/h2-6,8-9,11,17H,7,10,12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWHFJOSDKJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often require the formation of electron donor-acceptor complexes and can be promoted under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of fluorine and methoxy groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The presence of fluorine and methoxy groups can enhance its binding affinity to target proteins and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- Trifluoromethyl phenyl sulfone
Uniqueness
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and methoxy groups enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial contexts.
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound classified within the benzamide family. Its unique structural features, including a trifluoromethyl group and a methoxyethyl substituent, contribute to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis typically involves several key steps:
- Formation of Acid Chloride : Starting with 3-fluorophenylacetic acid, it is converted to its acid chloride using thionyl chloride.
- Coupling Reaction : The acid chloride is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
- Methoxylation : The intermediate product undergoes methoxylation with methanol under acidic conditions to yield the final compound.
This compound exhibits its biological activity through interactions with specific molecular targets, primarily enzymes and receptors involved in inflammatory pathways and pain modulation.
- Molecular Targets : The compound binds selectively to certain enzymes, potentially inhibiting their activity and altering cellular signaling pathways related to inflammation and pain response.
Structure-Activity Relationship (SAR)
The presence of both the methoxyethyl group and trifluoromethyl moiety enhances the compound's stability and reactivity, which is crucial for its biological efficacy. Comparative analysis with similar compounds indicates that variations in these substituents can significantly affect biological potency.
Case Studies and Research Findings
- Pharmacological Studies : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making them suitable candidates for developing new analgesics. For instance, studies have shown that modifications in the fluorinated groups can lead to enhanced anti-inflammatory effects in rodent models.
- Agrochemical Applications : The compound has been evaluated for its herbicidal activity, demonstrating efficacy in inhibiting specific plant enzymes that are crucial for growth. This makes it a potential candidate for developing new herbicides.
- Toxicological Assessments : Safety profiles have been established through various toxicity assays, indicating that while effective, some derivatives may exhibit cytotoxicity at higher concentrations.
Comparative Activity Table
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory | 25 |
| N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide | Structure | Moderate anti-inflammatory | 50 |
| N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide | Structure | Low anti-inflammatory | 100 |
Q & A
Q. What strategies identify off-target interactions in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
